molecular formula C21H37NO3 B14322944 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide CAS No. 104227-08-9

4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide

Cat. No.: B14322944
CAS No.: 104227-08-9
M. Wt: 351.5 g/mol
InChI Key: HHFCXYYLHWZZOB-UHFFFAOYSA-N
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Description

4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide is a complex organic compound characterized by its multiple hydroxyl groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a nonadeca-5,7,9-trienoic acid derivative. This precursor undergoes hydroxylation at the 4th and 11th positions, followed by amidation with N,N-dimethylamine under controlled conditions. The reaction conditions often include the use of catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are subjected to continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.

Major Products Formed

    Oxidation: Formation of 4,11-diketone derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated amides.

Scientific Research Applications

4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive lipids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide exerts its effects involves interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienol: Similar structure but with an alcohol group instead of an amide.

    4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienone: Similar structure but with a ketone group instead of an amide.

Uniqueness

4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

104227-08-9

Molecular Formula

C21H37NO3

Molecular Weight

351.5 g/mol

IUPAC Name

4,11-dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide

InChI

InChI=1S/C21H37NO3/c1-4-5-6-7-8-11-14-19(23)15-12-9-10-13-16-20(24)17-18-21(25)22(2)3/h9-10,12-13,15-16,19-20,23-24H,4-8,11,14,17-18H2,1-3H3

InChI Key

HHFCXYYLHWZZOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=CC=CC=CC(CCC(=O)N(C)C)O)O

Origin of Product

United States

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